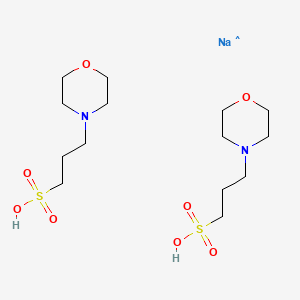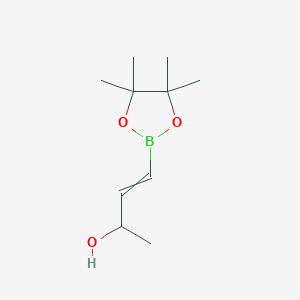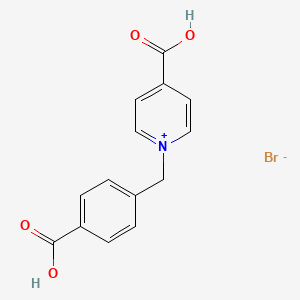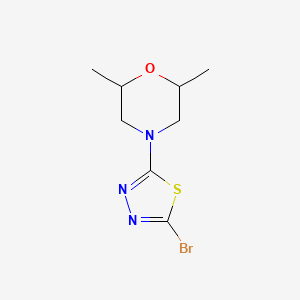
3-Morpholinopropane-1-sulfonic acid, sodium salt(2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is a chemical compound with the molecular formula C14H30N2NaO8S2. It is commonly used as a buffering agent in biological and biochemical research due to its ability to maintain a stable pH in solutions. This compound is particularly useful in experiments that require a near-neutral pH environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) can be synthesized by reacting morpholine with 1,3-propanesultone in absolute ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The crude product is then purified to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and neutral pH.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are usually carried out under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) exerts its effects is through its buffering capacity. It maintains a stable pH by neutralizing acids and bases in solution. The morpholine ring in its structure allows it to interact with hydrogen ions, thereby stabilizing the pH. This buffering action is crucial in various biochemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) is often compared with other buffering agents such as:
2-(N-Morpholino)ethanesulfonic acid (MES): Similar to 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1), MES contains a morpholine ring but has a different sulfonic acid group.
4-Morpholinepropanesulfonic acid (MOPS): This compound is structurally similar and is also used as a buffering agent.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): HEPES contains a piperazine ring and is another commonly used buffering agent.
These comparisons highlight the uniqueness of 3-Morpholinopropane-1-sulfonic acid, sodium salt (2:1) in terms of its buffering capacity and suitability for specific pH ranges.
Eigenschaften
Molekularformel |
C14H30N2NaO8S2 |
|---|---|
Molekulargewicht |
441.5 g/mol |
InChI |
InChI=1S/2C7H15NO4S.Na/c2*9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h2*1-7H2,(H,9,10,11); |
InChI-Schlüssel |
WJPQGCIFGMAUSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCS(=O)(=O)O.C1COCCN1CCCS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
![N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156479.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
![copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethylporphyrin-21-id-2-yl]propanoate](/img/structure/B15156506.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)



![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)
